
1-Bromo-3-(4-iodophenyl)propan-2-one
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Description
1-Bromo-3-(4-iodophenyl)propan-2-one is a useful research compound. Its molecular formula is C9H8BrIO and its molecular weight is 338.97 g/mol. The purity is usually 95%.
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Biological Activity
Overview
1-Bromo-3-(4-iodophenyl)propan-2-one is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic organic chemistry. The compound's structure includes a bromine atom, an iodine atom, and a ketone functional group, which may contribute to its reactivity and biological properties.
- Molecular Formula : C10H8BrI
- Molecular Weight : 303.98 g/mol
- IUPAC Name : this compound
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that halogenated compounds can possess significant antimicrobial properties. The presence of bromine and iodine in the structure may enhance this activity through mechanisms such as disrupting microbial cell membranes or interfering with metabolic processes.
- Anticancer Potential : Preliminary research suggests that the compound may exhibit cytotoxic effects against certain cancer cell lines. The halogen substituents can influence the compound's ability to interact with DNA or proteins involved in cell proliferation.
- Enzyme Inhibition : There is evidence that compounds with similar structures can act as enzyme inhibitors. The specific interactions of this compound with target enzymes could lead to potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the cytotoxic effects of various halogenated ketones, including this compound, revealed significant activity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests a pathway for further exploration in developing anticancer agents based on this compound.
Case Study: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, indicating that the compound could serve as a lead structure for developing new antibiotics.
Properties
Molecular Formula |
C9H8BrIO |
---|---|
Molecular Weight |
338.97 g/mol |
IUPAC Name |
1-bromo-3-(4-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrIO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2 |
InChI Key |
VMBYSBKZXFMYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CBr)I |
Origin of Product |
United States |
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